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molecular formula C6H4BrNO2 B184069 2-Bromoisonicotinic acid CAS No. 66572-56-3

2-Bromoisonicotinic acid

Cat. No. B184069
M. Wt: 202.01 g/mol
InChI Key: YBTKGKVQEXAYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615565B2

Procedure details

160 g (0.93 mol) of 2-bromo-4-methyl-pyridine is added in drops to 152 g (0.96 mol) of potassium permanganate in 4 l of water. Then, it is stirred under reflux for one hour before 152 g (0.96 mol) of potassium permanganate is added once more. After two additional hours of stirring under reflux, it is suctioned off in a hot state over Celite and washed with water. The aqueous phase is shaken out three times with dichloromethane. The aqueous phase is concentrated by evaporation to one-half its original volume, and the pH is set at 2 with concentrated hydrochloric acid. The precipitated solid is suctioned off and dried at 70° C. in a vacuum. 56.5 g of white solid product accumulates.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=1)[C:8]([OH:10])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)C
Name
Quantity
152 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
4 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
152 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Then, it is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added once more
STIRRING
Type
STIRRING
Details
After two additional hours of stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
The aqueous phase is shaken out three times with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase is concentrated by evaporation to one-half its original volume
CUSTOM
Type
CUSTOM
Details
dried at 70° C. in a vacuum

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=O)O)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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